molecular formula C13H18N2O B12114197 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- CAS No. 1023813-27-5

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro-

Cat. No.: B12114197
CAS No.: 1023813-27-5
M. Wt: 218.29 g/mol
InChI Key: WUZZOCCTMXEEKW-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and butylamine.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.

    Reduction: The reduction of the quinolinone core to the 3,4-dihydro form can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The amino and butyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the amino or butyl positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: The parent compound with a wide range of biological activities.

    7-Aminoquinoline: Known for its antimalarial properties.

    3,4-Dihydroquinolinone: A reduced form with different biological activities.

Uniqueness

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- is unique due to the specific combination of functional groups and the reduced quinolinone core, which may confer distinct biological properties and reactivity compared to other quinolinone derivatives.

Properties

CAS No.

1023813-27-5

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

7-amino-1-butyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C13H18N2O/c1-2-3-8-15-12-9-11(14)6-4-10(12)5-7-13(15)16/h4,6,9H,2-3,5,7-8,14H2,1H3

InChI Key

WUZZOCCTMXEEKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=C(C=C2)N

Origin of Product

United States

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